molecular formula C9H12ClNO B172137 3-Chloro-2-isopropoxyaniline CAS No. 130566-34-6

3-Chloro-2-isopropoxyaniline

Cat. No.: B172137
CAS No.: 130566-34-6
M. Wt: 185.65 g/mol
InChI Key: HNQIVPPPVHBJIE-UHFFFAOYSA-N
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Description

3-Chloro-2-isopropoxyaniline: is an organic compound with the molecular formula C9H12ClNO . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom and an isopropoxy group. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-isopropoxyaniline typically involves the reaction of 3-chloroaniline with isopropyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: The process is optimized for large-scale production, ensuring cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-2-isopropoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Chloro-2-isopropoxyaniline is utilized in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 3-Chloro-2-isopropoxyaniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

  • 3-Chloro-4-isopropoxyaniline
  • 2-Isopropoxyaniline
  • 4-Isopropoxyaniline hydrochloride

Comparison: 3-Chloro-2-isopropoxyaniline is unique due to the specific positioning of the chlorine and isopropoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of the chlorine atom at the 3-position and the isopropoxy group at the 2-position can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

3-chloro-2-propan-2-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-6(2)12-9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQIVPPPVHBJIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130566-34-6
Record name 3-chloro-2-(propan-2-yloxy)aniline
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